molecular formula C19H19NO4 B557323 Fmoc-N-Me-Ala-OH CAS No. 84000-07-7

Fmoc-N-Me-Ala-OH

Cat. No.: B557323
CAS No.: 84000-07-7
M. Wt: 325.4 g/mol
InChI Key: JOFHWKQIQLPZTC-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Ala-OH typically involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The methylation step can be carried out using either dimethyl sulfate or methyl iodide in the Biron−Kessler method . The process involves the following steps:

  • Attachment of the amino acid to the 2-CTC resin.
  • Protection of the α-amino group using o-nitrobenzenesulfonyl (o-NBS).
  • Methylation of the amino group.
  • Cleavage of the protected amino acid from the resin.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and high-throughput purification techniques are common in industrial settings to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Ala-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:

    Fmoc Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Methylation: Introduction of a methyl group to the amino group.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (20% solution).

    Coupling Reagents: HBTU, DIC, or EDC in the presence of a base like DIPEA.

    Methylation Reagents: Dimethyl sulfate or methyl iodide.

Major Products Formed

The major products formed from these reactions are peptides with N-methyl-alanine residues, which can have enhanced stability and bioavailability compared to non-methylated peptides .

Scientific Research Applications

Chemistry

Fmoc-N-Me-Ala-OH is widely used in the synthesis of peptides and peptidomimetics. The introduction of N-methyl-alanine residues can improve the stability and bioavailability of peptides, making them more suitable for therapeutic applications .

Biology

In biological research, peptides containing N-methyl-alanine are used to study protein-protein interactions and enzyme-substrate specificity. These peptides can serve as inhibitors or modulators of biological processes.

Medicine

In medicine, peptides synthesized using this compound are investigated for their potential as drugs. The enhanced stability and resistance to proteolytic degradation make these peptides promising candidates for therapeutic applications .

Industry

In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its use in SPPS allows for the efficient synthesis of complex peptides with high purity and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-Me-Ala-OH is unique in its ability to introduce N-methyl-alanine residues into peptides, which can significantly enhance the stability and bioavailability of the resulting peptides. Compared to other N-methylated amino acids, N-methyl-alanine provides a balance between hydrophobicity and steric hindrance, making it a versatile building block for peptide synthesis .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHWKQIQLPZTC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350931
Record name Fmoc-N-methyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84000-07-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84000-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-methyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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